(5-Chloro-6-methylpyridin-2-yl)methanol
CAS No.: 137778-09-7
Cat. No.: VC21287353
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137778-09-7 |
|---|---|
| Molecular Formula | C7H8ClNO |
| Molecular Weight | 157.6 g/mol |
| IUPAC Name | (5-chloro-6-methylpyridin-2-yl)methanol |
| Standard InChI | InChI=1S/C7H8ClNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 |
| Standard InChI Key | HFHFERIGQJWZPE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=N1)CO)Cl |
| Canonical SMILES | CC1=C(C=CC(=N1)CO)Cl |
Introduction
(5-Chloro-6-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, featuring a chlorine atom at the 5th position, a methyl group at the 6th position, and a hydroxymethyl group at the 2nd position of the pyridine ring . This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various scientific applications.
Synthesis Methods
The synthesis of (5-Chloro-6-methylpyridin-2-yl)methanol typically involves the chlorination of 6-methylpyridin-2-ylmethanol. A common method is the reaction with thionyl chloride (SOCl2) under reflux conditions, introducing the chlorine atom at the 5th position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.
For industrial production, continuous flow reactors are used to scale up the synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Automated systems reduce the risk of human error and increase production efficiency.
Antimicrobial Activity
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Antibacterial Activity: The compound has demonstrated broad-spectrum antibacterial potential, inhibiting both Gram-positive and Gram-negative bacteria.
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Antifungal Activity: It also exhibits antifungal activity against common fungal pathogens, which is particularly relevant given the increasing resistance to conventional antifungal agents.
Potential in Drug Development
Research is ongoing to explore its potential as a lead compound in the development of new drugs, particularly for anti-inflammatory and anticancer properties. The compound's mechanism of action is believed to involve interactions with specific molecular targets, potentially inhibiting key enzymes involved in microbial cell wall synthesis.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (5-Chloro-6-methylpyridin-2-yl)methanamine | Amine group instead of hydroxymethyl | Moderate antibacterial activity |
| (5-Chloro-6-methylpyridin-2-yl)carboxylic acid | Carboxylic acid group | Enhanced anti-inflammatory properties |
| (5-Methoxy-6-methylpyridin-2-yl)methanol | Methoxy group instead of chlorine | Reduced antimicrobial activity |
This comparison highlights how variations in functional groups influence biological activity, emphasizing the potential of (5-Chloro-6-methylpyridin-2-yl)methanol as a versatile lead compound in drug development.
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